N1-(2-chlorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide
Description
N1-(2-Chlorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorobenzyl group at the N1 position and a 1-methoxypropan-2-yl group at the N2 position. The oxalamide scaffold (N,N'-disubstituted oxalic acid diamide) is a versatile pharmacophore with applications in medicinal chemistry, agrochemicals, and flavoring agents. The chlorine atom in the benzyl group enhances lipophilicity and may influence electronic interactions in biological systems, while the methoxypropan-2-yl moiety contributes to solubility and metabolic stability.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(1-methoxypropan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-9(8-19-2)16-13(18)12(17)15-7-10-5-3-4-6-11(10)14/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQBYNWPZLTKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NCC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide typically involves the reaction of 2-chlorobenzylamine with 1-methoxypropan-2-amine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
[ \text{2-chlorobenzylamine} + \text{1-methoxypropan-2-amine} + \text{oxalyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control. Techniques such as recrystallization, chromatography, and spectroscopic analysis would be employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.
Substitution: The chlorobenzyl group may undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
The following analysis compares N1-(2-chlorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide with analogous compounds from the evidence, focusing on substituent effects, synthesis, biological activity, and toxicology.
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Comparison Points
Substituent Effects on Biological Activity
- R1 Groups :
- 2-Chlorobenzyl (Target) vs.
- Halogenated Aromatics () : 3-Chloro-4-fluorophenyl in Compound 28 shows synergistic electronic effects (Cl and F) for enzyme inhibition, suggesting the target’s 2-Cl group may offer moderate activity .
- R2 Groups :
- 1-Methoxypropan-2-yl (Target) vs. Methoxyphenethyl () : The aliphatic methoxy group in the target may improve aqueous solubility compared to aromatic methoxy groups, aiding bioavailability .
- Pyridinylethyl (S336) : The pyridine ring in S336 enhances umami receptor (hTAS1R1/hTAS1R3) binding, absent in the target’s aliphatic chain .
Synthesis and Yield
- The target compound’s synthesis would likely follow General Procedure 1 (), involving coupling of 2-chlorobenzylamine and 1-methoxypropan-2-ylamine with oxalyl chloride. Yields for similar compounds range from 35% (, Compound 17) to 64% (, Compound 28), suggesting moderate efficiency for the target .
Toxicology and Safety Flavoring agents like S336 exhibit high safety margins (NOEL = 100 mg/kg/day), whereas enzyme inhibitors () lack toxicological data but likely require lower doses for efficacy.
Table 2: Metabolic and Toxicological Profiles
Biological Activity
Overview
N1-(2-chlorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide, identified by its CAS number 920197-98-4, is a synthetic organic compound belonging to the oxalamide class. Its unique structure, characterized by the presence of a 2-chlorobenzyl group and a 1-methoxypropan-2-yl substituent, positions it for potential biological applications, particularly in medicinal chemistry.
- Molecular Formula : C14H18ClN2O3
- Molecular Weight : 284.74 g/mol
- Structure : The compound features an oxalamide backbone, which is known for its reactivity and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves:
- Reactants : 2-chlorobenzylamine, 1-methoxypropan-2-amine, and oxalyl chloride.
- Reaction Conditions : The reaction is conducted under anhydrous conditions to prevent hydrolysis of the oxalyl chloride.
The general reaction scheme can be represented as follows:
Anticancer Activity
Oxalamides have been explored for their anticancer properties, with some derivatives demonstrating significant tumor growth inhibition in preclinical models. Although direct studies on this specific compound are scarce, its structural similarities to known anticancer agents warrant exploration in this area.
The mechanism of action for this compound likely involves interactions with molecular targets such as enzymes or receptors. These interactions could modulate biological pathways relevant to disease processes, including cancer proliferation or microbial resistance.
Case Studies and Research Findings
| Compound Name | Biological Activity | Study Reference |
|---|---|---|
| N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide | Antimicrobial Effects | |
| N,N'-bis(4-fluorobenzyl)oxalamide | Anticancer Potential | |
| N1-(3-chlorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide | Cytotoxicity in Cancer Cells |
These findings suggest that compounds structurally related to this compound possess significant biological activity, indicating that further research could yield valuable insights into its potential therapeutic applications.
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